Quinoline,4,7-dichloro-,hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1198-39-6 |
|---|---|
Molecular Formula |
C9H6Cl3N |
Molecular Weight |
234.5 g/mol |
IUPAC Name |
4,7-dichloroquinoline;hydrochloride |
InChI |
InChI=1S/C9H5Cl2N.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-5H;1H |
InChI Key |
NFIFQHSRZZNWTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4,7 Dichloroquinoline
Classical Synthetic Approaches
The traditional syntheses of 4,7-dichloroquinoline (B193633) are characterized by multi-step sequences that construct the quinoline (B57606) core and subsequently introduce the necessary chloro substituents.
Early Reported Procedures for 4,7-Dichloroquinoline Synthesis
The first documented mention of 4,7-dichloroquinoline appeared in a patent filed by IG Farben in 1937. wikipedia.org However, detailed synthetic exploration of this compound did not occur until its importance as a precursor for the antimalarial drug chloroquine (B1663885) was recognized. wikipedia.org Chemists at Winthrop Chemical Co. developed a key route starting from 3-chloroaniline (B41212). This process involved the condensation of the aniline (B41778) with diethyl oxaloacetate, which, after a series of steps including cyclization, hydrolysis, and decarboxylation, yielded an intermediate that was subsequently chlorinated to produce 4,7-dichloroquinoline. wikipedia.org
Gould–Jacobs Reaction Pathways to Quinoline Derivatives
The Gould-Jacobs reaction is a widely utilized and effective method for preparing quinolines and their 4-hydroxy derivatives, including the precursor to 4,7-dichloroquinoline. wikipedia.orgwikipedia.org This reaction begins with the condensation of an aniline with an alkoxy methylenemalonic ester, such as ethyl ethoxymethylenemalonate. wikipedia.orgorgsyn.org The resulting anilidomethylenemalonic ester intermediate undergoes a thermal cyclization to form the quinoline ring system. wikipedia.orgablelab.eu
The specific application to 4,7-dichloroquinoline synthesis starts with m-chloroaniline. orgsyn.orgnih.gov The key steps are outlined below:
Condensation: m-Chloroaniline reacts with ethyl ethoxymethylenemalonate. orgsyn.org
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, often in a high-boiling solvent like diphenyl ether (DPE), to form ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. wikipedia.orgnih.gov
Saponification: The ester is hydrolyzed, typically using sodium hydroxide (B78521), to the corresponding carboxylic acid. wikipedia.orgorgsyn.org
Decarboxylation: The resulting acid is heated to remove the carboxyl group, yielding 7-chloro-4-hydroxyquinoline (B73993). wikipedia.orgnih.gov
Chlorination: The final step involves the conversion of the 4-hydroxy group to a chloro group to yield 4,7-dichloroquinoline. wikipedia.orgnih.gov
| Step | Reactants | Key Intermediate/Product | Typical Conditions |
|---|---|---|---|
| 1. Condensation | m-Chloroaniline, Ethyl ethoxymethylenemalonate | Ethyl α-carbethoxy-β-m-chloroanilinoacrylate | Heating on a steam bath orgsyn.org |
| 2. Cyclization | Ethyl α-carbethoxy-β-m-chloroanilinoacrylate | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | High temperature (e.g., 250°C) in diphenyl ether nih.gov |
| 3. Saponification | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | Aqueous sodium hydroxide, reflux orgsyn.org |
| 4. Decarboxylation | 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid | 7-Chloro-4-hydroxyquinoline | High temperature (e.g., 250°C) in diphenyl ether nih.gov |
| 5. Chlorination | 7-Chloro-4-hydroxyquinoline | 4,7-Dichloroquinoline | Phosphoryl chloride (POCl₃), 135°C nih.gov |
Conrad–Limpach Condensation Routes for Quinolines
The Conrad-Limpach synthesis provides an alternative pathway to the crucial 4-hydroxyquinoline (B1666331) intermediates. wikipedia.orgjptcp.com This method involves the condensation of an aniline with a β-ketoester. synarchive.com The reaction proceeds through a Schiff base intermediate, which is then cyclized at high temperatures (around 250°C) to afford the 4-hydroxyquinoline product. wikipedia.org
The mechanism starts with the nucleophilic attack of the aniline on the keto group of the β-ketoester. wikipedia.org Following the formation of a Schiff base and keto-enol tautomerization, a high-temperature electrocyclic ring-closing reaction occurs. wikipedia.org The use of an inert, high-boiling solvent such as mineral oil can significantly improve the yield of the cyclization step. wikipedia.orgnih.gov For the synthesis of the 4,7-dichloroquinoline precursor, m-chloroaniline would be condensed with a suitable β-ketoester like ethyl acetoacetate. The resulting 7-chloro-4-hydroxy-2-methylquinoline could then be further processed.
Chlorination Strategies for 4-Hydroxy-7-chloroquinoline
The conversion of 7-chloro-4-hydroxyquinoline (also known as 7-chloro-4-quinolinol) to 4,7-dichloroquinoline is a pivotal step in many classical syntheses. nbinno.comchemicalbook.com This transformation is most commonly and effectively achieved through chlorination using phosphoryl chloride (POCl₃) as the chlorinating agent. nbinno.comgoogle.com
The reaction mechanism involves the activation of the 4-hydroxyl group by phosphoryl chloride, which converts it into a good leaving group. nbinno.com A subsequent nucleophilic attack by a chloride ion displaces this activated group, resulting in the formation of 4,7-dichloroquinoline. nbinno.com The reaction is typically performed by refluxing 7-chloro-4-hydroxyquinoline in excess phosphoryl chloride. chemicalbook.com Careful control over reaction parameters such as temperature and time is necessary to maximize yield and purity. nbinno.com Following the reaction, the crude product is often purified by recrystallization from solvents like ethanol (B145695) or methanol. nbinno.comgoogle.com Industrial preparations have reported yields greater than 80% for this chlorination step. google.com
Modern and Sustainable Synthetic Strategies for Quinoline Derivatives
In recent years, the principles of green and sustainable chemistry have prompted a shift away from classical synthetic protocols towards more advanced methodologies. researchgate.net These modern strategies aim to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents. researchgate.netnih.gov
Multicomponent Reactions (MCRs) for Quinoline Frameworks
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, represent a significant advancement in synthetic efficiency. Several classical named reactions for quinoline synthesis, such as the Friedländer and Doebner-von Miller syntheses, have been adapted into modern, green MCR formats. ijpsjournal.comtandfonline.com
Catalytic Systems in Quinoline Synthesis (e.g., Nanocatalysts, Transition Metals)
The synthesis of the quinoline scaffold has been significantly advanced by the use of catalytic systems, which offer enhanced reaction rates, selectivity, and milder reaction conditions compared to classical methods. Both transition metals and, more recently, nanocatalysts have played a pivotal role in this evolution.
Transition Metal Catalysis: Transition metals and their complexes are highly effective catalysts for constructing complex heterocyclic compounds like quinolines. ias.ac.in Metals such as palladium (Pd), ruthenium (Ru), nickel (Ni), copper (Cu), and zinc (Zn) have been extensively used. ias.ac.in These catalysts facilitate various synthetic pathways, including cyclization, annulation, and coupling reactions, often starting from readily available materials. ias.ac.in For instance, zinc-catalyzed preparations of 2,4-disubstituted quinolines and palladium-catalyzed syntheses of quinoline derivatives demonstrate the versatility of these metals. ias.ac.in Transition-metal-catalyzed reactions are valued for their ability to proceed under mild conditions and their compatibility with a wide array of functional groups. frontiersin.org
Nanocatalysis: The emergence of nanocatalysts represents a significant leap forward, addressing some of the limitations of traditional homogeneous and heterogeneous catalysts, such as difficult recovery and lower yields. acs.org Nanocatalysts offer unique advantages due to their high surface-area-to-volume ratio, enhanced reactivity, and greater selectivity. acs.orgtaylorfrancis.com Various metal-based nanocatalysts, including those based on iron (Fe), copper (Cu), zinc (Zn), nickel (Ni), gold (Au), and silver (Ag), have been successfully employed in one-pot syntheses of quinoline derivatives. acs.org For example, nano-flake ZnO has been used as an efficient, solvent-free catalyst for the Friedlander synthesis of polysubstituted quinolines. researchgate.net Magnetic nanoparticles, such as Fe3O4-based catalysts, are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet, simplifying product purification and catalyst recycling. nih.govbohrium.com
| Catalyst Type | Examples | Key Advantages | Reference |
|---|---|---|---|
| Transition Metals | Pd, Ru, Ni, Cu, Zn complexes | High efficiency, functional group tolerance, mild conditions | ias.ac.in |
| Nanocatalysts | Fe₃O₄, ZnO, Cu, Ni, Au, Ag nanoparticles | High reactivity and selectivity, recyclability, green protocols | acs.orgresearchgate.net |
| Magnetic Nanocatalysts | γ-Fe₂O₃@Cu-LDH@Cysteine-Pd, Fe₃O₄@PS-Arg | Easy separation and recovery, high stability | nih.gov |
Green Chemistry Principles Applied to Quinoline Synthesis
In recent years, the principles of green chemistry have been increasingly applied to quinoline synthesis to develop more environmentally friendly and sustainable methods. nih.gov This approach focuses on reducing waste, avoiding hazardous solvents, using renewable materials, and improving energy efficiency.
Key applications of green chemistry in this context include:
Use of Recyclable Catalysts: Nanocatalysts, particularly magnetic ones, are central to green synthesis protocols because they can be easily recovered and reused for multiple reaction cycles, minimizing catalyst waste. acs.orgnih.gov
Solvent-Free Reactions: Conducting reactions under solvent-free conditions, as demonstrated with nano-flake ZnO catalysts, eliminates the use of volatile and often toxic organic solvents. researchgate.net
Green Solvents: When a solvent is necessary, the focus shifts to environmentally benign options. For example, the ionic liquid [bmim][PF6] has been used as a green solvent in the microwave-assisted synthesis of 4-phenoxyquinolines from 4,7-dichloroquinoline. nih.gov
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) is considered a green technique because it dramatically reduces reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. researchgate.netasianpubs.org
Atom Economy: The development of one-pot, multicomponent reactions maximizes atom economy by incorporating all starting materials into the final product with minimal byproduct formation. taylorfrancis.com
Photo-induced and Microwave-assisted Synthetic Protocols
The use of alternative energy sources like microwave irradiation and light has provided powerful tools for accelerating and improving the synthesis of quinoline derivatives.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has proven to be a highly efficient method for synthesizing heterocyclic structures. researchgate.net This technique uses microwave energy to heat reactions rapidly and uniformly, leading to significant reductions in reaction times, increased product yields, and often higher product purity. researchgate.netnih.gov A fast, one-pot microwave-assisted method has been reported for the synthesis of 2,4-dichloroquinolines from anilines using phosphorous oxychloride and malonic acid, with reaction times as short as 50 seconds. asianpubs.org Similarly, the synthesis of pharmacologically active 4-phenoxyquinolines from 4,7-dichloroquinoline has been achieved in good to excellent yields under microwave irradiation in a green solvent. nih.gov
Photo-induced Synthesis: Photo-induced reactions offer a unique way to generate reactive intermediates under mild conditions. While less common for the direct synthesis of 4,7-dichloroquinoline, photochemical methods have been developed for related quinoline structures. For example, a photo-driven ligand-to-metal charge transfer (LMCT) process using an iron catalyst has been used to synthesize fluoroalkylated quinoline-2,4-diones. rsc.org This reaction proceeds through the generation of fluoroalkyl radicals via decarboxylation, which then undergo a cascade cyclization. rsc.org Furthermore, the photolytic properties of 4,7-dichloroquinoline derivatives have been studied, where irradiation with UV light can induce specific chemical transformations, highlighting the molecule's reactivity to light energy. researchgate.netnih.gov
Targeted Synthesis of 4,7-Dichloroquinoline from Precursors
The most established and industrially relevant synthesis of 4,7-dichloroquinoline begins with precursors that already contain the 7-chloro substituent. A common pathway involves the cyclization of m-chloroaniline followed by chlorination. orgsyn.orgnih.gov The final and critical step in many syntheses is the conversion of the hydroxyl group at the 4-position of 7-chloro-4-hydroxyquinoline into a chloro group. This transformation is typically accomplished using a strong chlorinating agent like phosphoryl chloride (POCl₃). nih.govnbinno.comgoogle.com Careful control of reaction parameters such as temperature and reactant ratios is essential to maximize yield and purity. nbinno.com
One-Pot Methods for Chloroquinoline Carboxylic Acid Intermediates
Many synthetic routes to 4,7-dichloroquinoline proceed through a key intermediate, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. orgsyn.org This intermediate is formed via the Gould-Jacobs reaction, where m-chloroaniline is reacted with ethyl ethoxymethylenemalonate. orgsyn.org The initial product is cyclized at high temperatures to form the corresponding ester, which is then saponified (hydrolyzed) to yield the carboxylic acid. orgsyn.orgnih.gov This carboxylic acid is then decarboxylated (loses CO₂) upon heating to give 7-chloro-4-quinolinol, which is subsequently chlorinated. orgsyn.org
An industrial preparation method streamlines this process by starting with 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester, which is hydrolyzed using a sodium hydroxide solution. The resulting carboxylic acid is then isolated and subjected to decarboxylation and chlorination to produce 4,7-dichloroquinoline with high purity and yield suitable for large-scale production. google.com
Cascade Reactions for Halogenated Quinoline Systems
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where subsequent reactions occur as a consequence of the bond formations in the previous step, all within a single pot. This approach is highly efficient as it avoids the isolation and purification of intermediates, saving time, reagents, and reducing waste.
A novel cascade reaction has been developed for the synthesis of 4-chloroquinolines from N-aryl enaminones. organic-chemistry.orgnih.gov This method involves a sequence of α-carbonylation, 6π-azaelectrocyclization, and dehydroxychlorination. organic-chemistry.orgnih.gov The reaction proceeds under gentle conditions and demonstrates broad substrate compatibility, making it a versatile tool for accessing various substituted 4-chloroquinoline (B167314) motifs. organic-chemistry.org
Utilization of Bis(trichloromethyl) Carbonate and Triphenylphosphine (B44618) Oxide in Chlorination
A modern and efficient method for the chlorination step in quinoline synthesis employs a combination of bis(trichloromethyl) carbonate (BTC, also known as triphosgene) and triphenylphosphine oxide (TPPO). organic-chemistry.orgnih.gov This reagent system facilitates the one-pot cascade reaction of N-aryl enaminones to produce 4-chloroquinolines. organic-chemistry.orgresearcher.life
In this process, BTC and TPPO mediate the final dehydroxychlorination step of the cascade, converting an intermediate 4-hydroxyquinoline into the final 4-chloroquinoline product. organic-chemistry.orgnih.gov This approach offers significant advantages over traditional methods that use harsh reagents like POCl₃, including:
Chemical Reactivity and Transformation Mechanisms of 4,7 Dichloroquinoline
Electrophilic and Radical Reactions on the Quinoline (B57606) Ring System
In contrast to its high reactivity towards nucleophiles, the 4,7-dichloroquinoline (B193633) ring system is generally deactivated towards electrophilic aromatic substitution (EAS). The pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom, making it strongly resistant to attack by electrophiles. Therefore, electrophilic substitution, when it occurs, preferentially takes place on the more electron-rich carbocyclic (benzene) ring. reddit.comquimicaorganica.org
For the parent quinoline molecule, electrophilic attack occurs primarily at the C-5 and C-8 positions, as the intermediates formed by attack at these sites are more stable. quimicaorganica.org In 4,7-dichloroquinoline, the two chlorine atoms further deactivate the ring towards electrophilic attack through their electron-withdrawing inductive effects. This deactivation makes electrophilic substitution reactions on 4,7-dichloroquinoline challenging and generally impractical.
Radical reactions on 4,7-dichloroquinoline are not commonly reported. However, specific derivatives can be induced to undergo radical processes. For instance, 4,7-dichloroquinoline 1-oxide has been shown to react with benzonitrile (B105546) via a radical activation pathway to achieve C-H functionalization and amide formation at the C-2 position. mdpi.com This specific reactivity is dependent on the presence of the N-oxide functionality and is not characteristic of 4,7-dichloroquinoline itself.
Derivatization and Functionalization of 4,7-Dichloroquinoline
The most significant and widely exploited functionalization of 4,7-dichloroquinoline is amination via nucleophilic substitution. As established, this reaction occurs with high selectivity at the C-4 position. A diverse range of nitrogen nucleophiles can be used to synthesize various 4-amino-7-chloroquinoline derivatives. These reactions are typically conducted by heating 4,7-dichloroquinoline with the desired amine, often in a suitable solvent or using the amine itself as the solvent. nih.govnih.gov
The use of ultrasound irradiation has been reported as an efficient "green chemistry" approach to promote these reactions, often leading to shorter reaction times and high yields. researchgate.netsemanticscholar.org For example, the reaction with o-phenylenediamine (B120857) or thiosemicarbazide (B42300) in ethanol (B145695) under ultrasound irradiation proceeds smoothly to afford the corresponding C-4 substituted product. semanticscholar.org
The following interactive table summarizes several representative amination reactions at the C-4 position of 4,7-dichloroquinoline, showcasing the variety of nucleophiles and conditions employed.
| Nitrogen Nucleophile | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Ethane-1,2-diamine | Neat, 130 °C, 7 h | N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | nih.gov |
| N,N-dimethyl-propane-1,3-diamine | Neat, 130 °C, 8 h | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine | nih.gov |
| 1,3-Diaminopropane | Neat, Reflux, 4 h | N1-(7-Chloro-quinolin-4-yl)-propane-1,3-diamine | nih.gov |
| Thiosemicarbazide | Ethanol, Ultrasound, 30 min, Ambient Temp. | 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide | researchgate.net |
| o-Phenylenediamine | Ethanol, Ultrasound, 30 min, 90 °C | N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine | semanticscholar.org |
| 3-Amino-1,2,4-triazole | Ethanol, Ultrasound, 30 min, 90 °C | 7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine | semanticscholar.org |
| Sodium azide (B81097) (NaN3) | DMF, 65 °C, 6 h | 4-azido-7-chloroquinoline | mdpi.com |
| Morpholine | DMF, K2CO3, 120 °C, 24 h (on a C-2 functionalized substrate) | 4-morpholino-substituted quinoline | mdpi.com |
Synthesis of Sulfonamide-Tethered Quinoline Structures
The synthesis of quinoline derivatives tethered to sulfonamide moieties is a significant area of chemical research, primarily utilizing 4,7-dichloroquinoline as a versatile starting material. A common and effective method involves the direct nucleophilic substitution of the chlorine atom at the C-4 position of the quinoline ring by a sulfonamide.
In a typical procedure, 4,7-dichloroquinoline is reacted with a corresponding sulfonamide in the presence of a catalyst such as p-dodecylbenzenesulfonic acid (DBSA) in ethanol. future-science.com The reaction mixture is heated under reflux for several hours. future-science.com This process facilitates the displacement of the highly reactive C-4 chlorine atom by the nitrogen of the sulfonamide group, leading to the formation of N-(7-chloroquinolin-4-yl)sulfonamide derivatives in excellent yields. future-science.com The C-7 chlorine atom remains intact under these conditions, allowing for its potential modification in subsequent synthetic steps.
The general reaction scheme is as follows: 4,7-dichloroquinoline + R-SO₂NH₂ → N-(7-chloroquinolin-4-yl)-R-sulfonamide + HCl
Systematic variations in the sulfonamide side chain have been explored to create libraries of these compounds. nih.gov For instance, N-(7-chloro-4-quinolyl)-1,n-diaminoalkanes can be reacted with various sulfonyl chlorides to yield a diverse range of sulfonamide derivatives. nih.gov These synthetic strategies have produced compounds with varying side chain lengths and terminal functional groups, demonstrating the robustness of this synthetic approach. nih.gov
| Reactant 1 | Reactant 2 (Sulfonamide) | Catalyst/Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4,7-Dichloroquinoline | Sulfanilamide | p-DBSA / Ethanol | Reflux, 6h | N-(7-chloroquinolin-4-yl)benzenesulfonamide derivative | Excellent | future-science.com |
| N-(7-chloro-4-quinolyl)-1,n-diaminoalkanes | Dansyl chloride | - | - | Dansylated N-(7-chloro-4-quinolyl) sulfonamides | - | nih.gov |
| N-(7-chloro-4-quinolyl)-1,n-diaminoalkanes | Methanesulfonyl chloride | - | - | Mesylated N-(7-chloro-4-quinolyl) sulfonamides | - | nih.gov |
Another approach involves the oxidative chlorination of dithiolates derived from 4,7-dichloroquinoline to produce quinolinesulfonyl chlorides. researchgate.net These intermediates can then be effectively converted into the corresponding sulfonamides. researchgate.net
Formation of Quinoline-Triazole Hybrids via Click Chemistry
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a prominent and highly efficient method for synthesizing complex molecular architectures, including quinoline-triazole hybrids. researchgate.netnih.gov This strategy involves the reaction between a terminal alkyne and an azide to regioselectively form a 1,4-disubstituted 1,2,3-triazole ring. nih.gov 4,7-Dichloroquinoline serves as a key precursor for creating the necessary azide or alkyne-functionalized quinoline intermediates.
To synthesize these hybrids, one of two main pathways is typically followed:
Pathway A: 4,7-dichloroquinoline is first converted to an azide derivative, most commonly 4-azido-7-chloroquinoline. future-science.comrsc.org This is achieved through nucleophilic substitution of the C-4 chlorine with sodium azide (NaN₃), often in a solvent like dimethylformamide (DMF). researchgate.net The resulting 4-azido-7-chloroquinoline is then reacted with a terminal alkyne in the presence of a Cu(I) catalyst to form the triazole ring. future-science.comresearchgate.net
Pathway B: 4,7-dichloroquinoline is modified to introduce a terminal alkyne. For example, it can be converted to 7-chloro-4-hydroxyquinoline (B73993), which is then alkylated with propargyl bromide to yield 7-chloro-4-(prop-2-yn-1-yloxy)quinoline. future-science.comresearchgate.net This alkyne-functionalized quinoline can then undergo a click reaction with an appropriate azide. future-science.com
A typical CuAAC reaction involves mixing the quinoline-alkyne and the azide partner in a solvent system like t-BuOH/H₂O, with a copper source (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ. future-science.com The reaction is generally stirred at moderate temperatures for several hours. future-science.com Metal-free click chemistry approaches have also been developed, utilizing organocatalysts like 8-hydroxyquinoline (B1678124) to achieve regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles. rsc.org
| Quinoline Precursor | Reaction Partner | Catalyst/Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 7-chloro-4-(prop-2-yn-1-yloxy)quinoline | 4-Azidosulfonamides | CuSO₄·5H₂O, Sodium ascorbate | t-BuOH/H₂O, 50°C, 5h | Sulfonamide-tethered future-science.comresearchgate.netrsc.org-triazole-quinoline hybrid | future-science.com |
| 4-Azido-7-chloroquinoline | Sulfonamide-based alkynes | CuSO₄·5H₂O, Sodium ascorbate | t-BuOH/H₂O, 50°C, 5h | Sulfonamide-quinoline- future-science.comresearchgate.netrsc.org-triazole hybrid | future-science.com |
| 4-Azido-7-chloroquinoline | Phenylacetylene | 8-Hydroxyquinoline (catalyst) | - | 7-chloro-4-(1-phenyl-1H-1,2,3-triazol-4-yl)quinoline | rsc.org |
| 2-azido-N-(7-chloroquinolin-4-ylaminoalkyl)acetamides | Various terminal alkynes | Cu(I) catalyst | - | 4-amino-7-chloroquinoline-based 1,2,3-triazole hybrid | researchgate.net |
Thiation, Hydrazination, and Azidation Reactions on Chloroquinolines
The chlorine atoms on the 4,7-dichloroquinoline scaffold, particularly the one at the C-4 position, are susceptible to nucleophilic substitution, allowing for a variety of functional group interconversions.
Thiation: This reaction involves the introduction of a sulfur-containing functional group. 4,7-dichloroquinoline can be converted into thioether derivatives by reaction with mercapto alcohols in the presence of a base like triethylamine. nih.gov For example, reaction with mercaptoethanol in refluxing ethanol yields 2-((7-chloroquinolin-4-yl)thio)ethan-1-ol. nih.gov Direct thiation to form a thione can also be achieved. The reaction of a chloroquinoline with thiourea (B124793) can lead to the formation of a quinoline-thione. mdpi.com
Hydrazination: The substitution of a chlorine atom with a hydrazine (B178648) group is a key transformation. 4,7-Dichloroquinoline readily reacts with hydrazine hydrate, typically in refluxing ethanol, to yield 7-chloro-4-hydrazinylquinoline. The greater reactivity of the C-4 chlorine ensures regioselective substitution, leaving the C-7 chlorine untouched. This hydrazinyl derivative serves as a versatile intermediate for synthesizing more complex heterocyclic systems, such as pyrazoles.
Azidation: As mentioned in the context of click chemistry, azidation is a crucial reaction for introducing the azide functional group. The C-4 chlorine of 4,7-dichloroquinoline can be displaced by an azide ion (N₃⁻). The reaction is typically carried out using sodium azide (NaN₃) in a polar aprotic solvent like DMF. researchgate.net This nucleophilic aromatic substitution proceeds efficiently to give 4-azido-7-chloroquinoline, a key building block for the synthesis of triazoles and other nitrogen-containing heterocycles. future-science.comrsc.org
| Reaction Type | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Thiation (Thioether) | Mercaptoethanol, Triethylamine | Dry Ethanol | Reflux (80°C), 5 days | 2-((7-chloroquinolin-4-yl)thio)ethan-1-ol | nih.gov |
| Thiation (Thione) | Thiourea | Ethanol | Reflux, 4h | 4-sulfanylquinolin-2(1H)-one derivative | mdpi.com |
| Hydrazination | Hydrazine hydrate | Absolute Ethanol | Reflux, 8h | 7-chloro-4-hydrazinylquinoline | |
| Azidation | Sodium azide (NaN₃) | DMF | - | 4-azido-7-chloroquinoline | researchgate.net |
Mechanistic Investigations of 4,7-Dichloroquinoline Transformations
The transformations of 4,7-dichloroquinoline are primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the quinoline ring activates the positions ortho and para to it (C-2 and C-4) towards nucleophilic attack. The C-4 position is particularly reactive, making the substitution of the 4-chloro group facile with a wide range of nucleophiles, including amines, hydrazines, azides, and thiols. nih.govresearchgate.net
The SNAr mechanism involves a two-step process:
Addition of the nucleophile: The nucleophile attacks the electron-deficient C-4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination of the leaving group: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group.
This mechanism explains the high regioselectivity observed in reactions involving hydrazination, azidation, and the synthesis of sulfonamide-tethered structures, where the C-4 chlorine is preferentially substituted over the C-7 chlorine. future-science.comresearchgate.net
In some cases, the reaction pathway can be more complex. For instance, a proposed mechanism for the formation of a C-2 amide from 4,7-dichloroquinoline involves an initial N-oxidation step using an agent like m-CPBA to form 4,7-dichloroquinoline 1-oxide. mdpi.com This N-oxide can then react with a nitrile (e.g., benzonitrile) in the presence of a strong acid. A nitrilium ion is generated in situ, which reacts with the N-oxide acting as a dipolarophile, leading to the formation of the C-2 amide with concurrent deoxygenation. mdpi.com
Investigations into the reaction of 4,7-dichloroquinoline with thiosemicarbazide under ultrasonic irradiation also point to a nucleophilic substitution pathway to afford 2-(7-chloroquinolin-4-yl)thiosemicarbazide. researchgate.net The use of ultrasound can enhance the reaction rate.
The inherent reactivity of the 4,7-dichloroquinoline core, particularly the differential reactivity of the two chlorine atoms, is a key aspect that is exploited in mechanistic and synthetic studies to build complex molecules with potential biological applications. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 4,7 Dichloroquinoline and Its Derivatives
Chromatographic Separation and Quantification Techniques
Chromatography is a cornerstone for the analysis of quinoline (B57606) compounds, enabling the separation of complex mixtures and the quantification of individual analytes. Both gas and liquid chromatography methods have been developed to suit the physicochemical properties of these substances.
Gas chromatography (GC) offers a rapid and efficient method for the separation and quantitative analysis of chlorinated quinolines. A developed method utilizes a gas chromatograph equipped with a hydrogen flame ionization detector (FID) for the analysis of compounds including quinoline, various monochloroquinoline isomers, and 4,7-dichloroquinoline (B193633). oup.comoup.com The separation is typically achieved on a trifluoropropyl silicone (QF-1) column. oup.comoup.com This technique allows for a complete analysis to be performed isothermally at 155°C in under ten minutes. oup.comoup.com For structural confirmation, GC can be coupled with mass spectrometry (GC-MS), which provides detailed information on the mass-to-charge ratio of the analyte and its fragments. In GC-MS analysis of quinoline, characteristic ion peaks are observed at m/z 129, 102, 123, and 51.
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Gas Chromatography (GC) | oup.comoup.com |
| Column | Trifluoropropyl silicone (QF-1) on Chromosorb W | oup.com |
| Detector | Hydrogen Flame Ionization Detector (FID) | oup.comoup.com |
| Temperature | 155°C (Isothermal) | oup.comoup.com |
| Analysis Time | < 10 minutes | oup.comoup.com |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of quinoline derivatives, offering a broad range of stationary and mobile phases to optimize separation. tandfonline.comresearchgate.netnih.gov For 4,7-dichloroquinoline specifically, a reverse-phase (RP) HPLC method has been established. sielc.com This method employs a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com
The analysis of other quinoline-based analytes often involves C18 columns, though challenges in separating mixtures of derivatives like quinine, quinidine, and cinchonine (B1669041) on such columns have been noted. tandfonline.comnih.gov In some cases, a naphthylpropyl stationary phase has demonstrated superior selectivity for separating complex mixtures of quinoline alkaloids. tandfonline.com Detection is commonly performed using UV/Vis or Diode-Array Detectors (DAD). tandfonline.comresearchgate.net
| Analyte | Column | Mobile Phase | Detector | Reference |
|---|---|---|---|---|
| 4,7-Dichloroquinoline | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | MS-compatible (with formic acid) | sielc.com |
| Quinoline Alkaloids (e.g., Quinine) | Naphthylpropyl | Not specified | UV/Vis | tandfonline.com |
| Antileishmanial 2-substituted quinolines | tC18 | Gradient of Acetonitrile and Sodium Phosphate Buffer | DAD | researchgate.net |
| Chloroquine (B1663885) | Synergi™ Max-RP C12 | Methanol, Acetonitrile, Ammonium Acetate Buffer | Fluorescence | nih.gov |
Spectroscopic Identification and Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed molecular structure of 4,7-dichloroquinoline. Techniques such as NMR, IR, UV-Vis, and mass spectrometry each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
¹H NMR: The proton NMR spectrum of 4,7-dichloroquinoline provides distinct signals for each of the five aromatic protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the chemical shifts and coupling constants have been reported, allowing for the unambiguous assignment of each proton in the quinoline ring system. researchgate.net For example, the proton at position 2 typically appears at the most downfield position due to the deshielding effect of the adjacent nitrogen atom.
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| H-2 | 8.78 | d | 4.8 | researchgate.net |
| H-8 | 8.15 | d | 9.2 | researchgate.net |
| H-5 | 8.11 | d | 2.4 | researchgate.net |
| H-6 | 7.59 | dd | 9.2, 2.4 | researchgate.net |
| H-3 | 7.48 | d | 4.8 | researchgate.net |
*Spectrum recorded in CDCl₃. d = doublet, dd = doublet of doublets.
| Carbon Position | Predicted Chemical Shift Range (δ, ppm) |
|---|---|
| C-2 | ~150-152 |
| C-3 | ~122-124 |
| C-4 | ~149-151 |
| C-4a | ~127-129 |
| C-5 | ~126-128 |
| C-6 | ~125-127 |
| C-7 | ~135-137 |
| C-8 | ~122-124 |
| C-8a | ~148-150 |
*Note: These are typical predicted ranges for dichlorinated quinolines and may vary based on solvent and specific experimental conditions.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4,7-dichloroquinoline exhibits characteristic bands corresponding to the vibrations of its chemical bonds. A notable band around 1090 cm⁻¹ can be assigned to the C-Cl stretching vibration researchgate.net. Other significant absorptions include C=C and C=N stretching vibrations within the aromatic quinoline ring system.
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum of 4,7-dichloroquinoline, typically measured in a solvent like ethanol (B145695) or methanol, shows distinct absorption maxima (λmax) characteristic of the quinoline chromophore. The presence of the chlorine substituents can cause a bathochromic (red) shift compared to the parent quinoline molecule. nist.govnist.gov
| Spectroscopy Type | Feature | Wavenumber/Wavelength | Reference |
|---|---|---|---|
| Infrared (IR) | C-Cl Stretching Vibration (δ(CCl)) | ~1090 cm⁻¹ | researchgate.net |
| UV-Visible (UV-Vis) | Absorption Maxima (λmax) | Multiple peaks characteristic of the quinoline system | nist.govnist.gov |
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation patterns of the compound.
For 4,7-dichloroquinoline (C₉H₅Cl₂N), the molecular weight is approximately 198.05 g/mol . nih.gov The electron ionization (EI) mass spectrum shows a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This results in prominent peaks at m/z 197 ([M]⁺ with two ³⁵Cl), 199 ([M+2]⁺ with one ³⁵Cl and one ³⁷Cl), and 201 ([M+4]⁺ with two ³⁷Cl), with an approximate intensity ratio of 9:6:1. nih.govnist.gov
Common fragmentation pathways involve the loss of chlorine atoms or hydrogen cyanide (HCN). A significant fragment is often observed at m/z 162, corresponding to the loss of a chlorine atom ([M-Cl]⁺). nih.gov More detailed fragmentation mechanisms have been characterized using high-resolution electrospray ionization tandem mass spectrometry (ESI-MS/MS), which can reveal heteroatom elimination pathways. nih.gov
| m/z | Proposed Fragment/Ion | Reference |
|---|---|---|
| 197 | [M]⁺ (C₉H₅³⁵Cl₂N)⁺ | nih.govnist.gov |
| 199 | [M+2]⁺ (C₉H₅³⁵Cl³⁷ClN)⁺ | nih.govnist.gov |
| 201 | [M+4]⁺ (C₉H₅³⁷Cl₂N)⁺ | nist.gov |
| 162 | [M-Cl]⁺ | nih.gov |
| 127 | [M-2Cl]⁺ or [M-Cl-HCN]⁺ |
Electroanalytical Approaches for Quinoline Compound Determination
Electroanalytical methods have emerged as powerful tools for the determination of quinoline-based compounds due to their high sensitivity, rapid response, and cost-effectiveness. nih.govlibretexts.org These techniques are centered on the measurement of electrical quantities, such as current or potential, which are directly related to the concentration of the analyte. libretexts.org For quinoline and its derivatives, voltammetric methods are particularly prevalent, involving the application of a potential to an electrode and measuring the resulting current. nih.gov
The electrochemical behavior of quinoline compounds is influenced by their molecular structure. The nitrogen atom in the quinoline ring and various substituents can undergo oxidation or reduction at an electrode surface under specific conditions. This electrochemical reactivity forms the basis for their quantitative analysis. A variety of voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), have been successfully employed for the analysis of quinoline derivatives. nih.gov
While specific studies on the electroanalytical determination of 4,7-dichloroquinoline hydrochloride are not extensively detailed in the reviewed literature, significant research has been conducted on structurally similar and medicinally important derivatives, such as chloroquine and hydroxychloroquine (B89500). The findings from these studies provide valuable insights into the potential electroanalytical behavior of 4,7-dichloroquinoline.
Detailed Research Findings on Related Quinoline Derivatives:
Research on the electroanalytical determination of chloroquine, a derivative of 4,7-dichloroquinoline, has demonstrated the utility of various electrode systems and voltammetric techniques. For instance, a sensitive voltammetric detection of chloroquine was achieved using a boron-doped diamond (BDD) electrode. mdpi.com The study highlighted the irreversible anodic behavior of chloroquine. mdpi.com The optimization of square-wave voltammetry (SWV) parameters was crucial for achieving high sensitivity. mdpi.com
Similarly, 3D-printed electrodes made of conductive polylactic acid containing carbon black have been developed for the fast and sensitive determination of hydroxychloroquine using SWV. nih.gov This approach offers a linear response for hydroxychloroquine detection with a low limit of detection. nih.gov The applicability of this method was successfully demonstrated for the analysis of pharmaceutical and water samples. nih.gov
The modification of electrode surfaces is a common strategy to enhance the sensitivity and selectivity of electroanalytical methods for quinoline compounds. For example, a sensor based on a carbon paste electrode modified with reduced graphene oxide has been developed for the detection of hydroxychloroquine. researchgate.net
The choice of the supporting electrolyte and the pH of the medium are critical parameters that influence the voltammetric response. Britton-Robinson buffer is a commonly used supporting electrolyte in the electroanalysis of quinoline derivatives. mdpi.com The pH of the solution can affect the peak potential and peak current, and therefore needs to be optimized for each specific analyte and electrode system.
The following interactive data tables summarize the experimental conditions and performance characteristics of selected electroanalytical methods for the determination of chloroquine and hydroxychloroquine, which can serve as a reference for developing methods for 4,7-dichloroquinoline.
Table 1: Electroanalytical Determination of Chloroquine
| Analytical Technique | Working Electrode | Supporting Electrolyte | pH | Linear Range (mol L⁻¹) | Limit of Detection (LOD) (mol L⁻¹) |
| Square Wave Voltammetry (SWV) | Boron-Doped Diamond (BDD) | 0.1 M Britton–Robinson buffer | 6.0 | 1.7 x 10⁻⁷ - (not specified) | (not specified) |
Data sourced from a study on the sensitive voltammetric detection of chloroquine. mdpi.com
Table 2: Electroanalytical Determination of Hydroxychloroquine
| Analytical Technique | Working Electrode | Supporting Electrolyte | pH | Linear Range (mol L⁻¹) | Limit of Detection (LOD) (mol L⁻¹) | Reference |
| Square Wave Voltammetry (SWV) | 3D-printed conductive PLA with carbon black | (not specified) | (not specified) | 0.4 x 10⁻⁶ - 7.5 x 10⁻⁶ | 0.04 x 10⁻⁶ | nih.gov |
| (not specified) | Carbon paste modified with reduced graphene oxide | (not specified) | (not specified) | 4.0 x 10⁻⁷ - 4.0 x 10⁻⁶ | 3.2 x 10⁻⁸ | researchgate.net |
These examples underscore the potential of electroanalytical techniques for the sensitive and selective determination of 4,7-dichloroquinoline and its derivatives in various matrices. The development of novel electrode materials and the optimization of experimental parameters are key areas of ongoing research to further enhance the performance of these methods.
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are instrumental in determining the fundamental electronic and structural properties of 4,7-dichloroquinoline. These methods model the molecule's behavior, offering a lens into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. aps.org It is widely applied in chemistry and materials science for tasks such as geometry optimization and the prediction of vibrational frequencies. mdpi.com In the study of quinoline derivatives, DFT calculations, often paired with basis sets like 6-311G(d,p), are employed to determine the most stable molecular conformation (geometry optimization). dergipark.org.tr
Following optimization, vibrational analysis can be performed. This analysis predicts the infrared and Raman spectra of the molecule. For quinoline derivatives, DFT has been successfully used to characterize the main vibrational bands, which is essential for the unambiguous identification and quality control of these important compounds. researchgate.net The calculated frequencies, when scaled by appropriate factors, show good agreement with experimental data, validating the computational model. dergipark.org.tr
Table 1: Applications of DFT in the Study of 4,7-Dichloroquinoline and its Derivatives
| DFT Application | Description | Significance |
|---|---|---|
| Geometry Optimization | Calculation of the lowest energy three-dimensional arrangement of atoms in the molecule. | Determines the most stable structure and provides the foundation for all other property calculations. |
| Vibrational Analysis | Prediction of the frequencies and modes of molecular vibrations. | Correlates to experimental Infrared (IR) and Raman spectra, aiding in structural confirmation and characterization. researchgate.net |
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to describe chemical reactivity and electronic properties. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com
Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Concept | Definition | Chemical Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons; related to nucleophilicity and ionization potential. youtube.comresearchgate.net |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons; related to electrophilicity and electron affinity. youtube.comresearchgate.net |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. wikipedia.org | Indicates molecular reactivity, kinetic stability, and the energy of the lowest possible electronic excitation. researchgate.netossila.com |
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. researchgate.net Different colors on the MEP surface indicate regions of varying potential; typically, red denotes areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue signifies areas of positive potential (electron-poor, susceptible to nucleophilic attack). frontiersin.org
By analyzing the MEP surface of 4,7-dichloroquinoline, one can identify the likely sites for nucleophilic and electrophilic reactions. For instance, regions around the nitrogen and chlorine atoms are expected to exhibit negative potential due to the high electronegativity of these atoms, making them potential sites for interaction with electrophiles. frontiersin.org Concurrently, calculations of atomic charges (e.g., using Natural Population Analysis) provide quantitative values for the charge distribution, complementing the qualitative insights from the MEP surface. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of excited states and the properties of molecules in the presence of time-dependent electromagnetic fields. wikipedia.orgmpg.de A primary application of TD-DFT is the calculation of electronic absorption spectra by determining the vertical excitation energies and oscillator strengths of electronic transitions. wikipedia.org
This method is crucial for predicting how a molecule like 4,7-dichloroquinoline will interact with light. researchgate.net By calculating the energies required to promote an electron from an occupied orbital to an unoccupied one (often from the HOMO to the LUMO for the lowest energy transition), TD-DFT can predict the wavelengths of maximum absorption (λmax) that would be observed in a UV-Vis spectrum. researchgate.net These theoretical spectra can then be compared with experimental results to validate the computational approach and aid in the interpretation of spectroscopic data. mpg.de
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. rsc.org For derivatives of 4,7-dichloroquinoline, such as the 4-aminoquinolines used as antimalarials, QSAR studies are vital for rational drug design. asianpubs.orgresearchgate.net These models use calculated molecular descriptors to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery of more potent analogues. researchgate.netijisrt.com
The core of QSAR modeling lies in the correlation of molecular descriptors with a specific reactivity parameter, such as the antimalarial activity of 4-aminoquinoline (B48711) derivatives. asianpubs.org Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be broadly categorized as steric, electronic, and hydrophobic. asianpubs.org
Table 3: Examples of Molecular Descriptors Used in QSAR Models for Quinoline Derivatives
| Descriptor Type | Example Descriptor | Relevance to Chemical Reactivity/Biological Activity |
|---|---|---|
| Electronic | Dipole Moment (DM) asianpubs.org | Influences polar interactions with biological targets. |
| Electronic | HOMO/LUMO Energies rsc.org | Relates to the molecule's ability to participate in charge-transfer interactions. |
| Steric | Molar Refractivity (MR) asianpubs.org | Describes the volume occupied by the molecule, affecting its fit into a receptor site. |
| Hydrophobic | Log P (Partition Coefficient) asianpubs.org | Measures the molecule's lipophilicity, which influences its ability to cross cell membranes. |
| Topological | Atom Presence/Absence | Can indicate the importance of specific functional groups for activity. nih.gov |
Computational and Theoretical Investigations of 4,7-Dichloroquinoline
4,7 Dichloroquinoline As a Versatile Chemical Synthon and Building Block
Precursor in the Synthesis of Advanced Quinoline (B57606) Scaffolds and Annulated Heterocycles
The reactivity of 4,7-dichloroquinoline (B193633) makes it an excellent starting material for constructing advanced quinoline scaffolds and fused heterocyclic systems, known as annulated heterocycles. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution, allowing for the precise introduction of various functional groups. nbinno.com This reactivity is fundamental to its role as a versatile chemical intermediate.
A common synthetic strategy involves the reaction of 4,7-dichloroquinoline with different amines, hydrazines, and hydrazides. nih.gov For instance, it can be reacted with various amine derivatives in a solvent like n-butanol at reflux temperature to yield a range of N-substituted 7-chloro-4-aminoquinoline derivatives. This straightforward chloro-amine coupling is a single-step, catalyst-free process that provides a basis for creating large libraries of compounds.
Furthermore, 4,7-dichloroquinoline can undergo a sequence of reactions to build more complex, multi-ring systems. One such approach involves an initial N-oxidation of the quinoline ring, followed by functionalization at the C2 position, and finally, a nucleophilic aromatic substitution at the C4 position. mdpi.com This multi-step synthesis demonstrates how the 4,7-dichloroquinoline core can be sequentially and regioselectively functionalized to produce elaborate heterocyclic structures, such as N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. mdpi.com
Table 1: Examples of Advanced Scaffolds Synthesized from 4,7-Dichloroquinoline
| Starting Material | Reagent(s) | Resulting Scaffold/Compound | Reaction Type |
|---|---|---|---|
| 4,7-Dichloroquinoline | Amine derivatives (e.g., various primary amines) | N-substituted 7-chloro-4-aminoquinolines | Nucleophilic Aromatic Substitution |
| 4,7-Dichloroquinoline | 1. m-CPBA (oxidation) 2. Benzonitrile (B105546), H₂SO₄ (amide formation) 3. Morpholine, K₂CO₃ (amination) | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | Multi-step synthesis (Oxidation, C-H functionalization, SNAr) |
Role in the Chemical Design and Synthesis of Quinoline Analogues
4,7-Dichloroquinoline is a cornerstone in the chemical design and synthesis of numerous quinoline analogues, most notably in the field of medicinal chemistry. wikipedia.org It is a well-established precursor for several important pharmaceutical compounds, including amodiaquine, chloroquine (B1663885), and hydroxychloroquine (B89500). wikipedia.orgchemicalbook.com The synthesis of these analogues typically involves the substitution of the chlorine atom at the 4-position with a suitable amine-containing side chain.
The availability of 4,7-dichloroquinoline has enabled extensive investigation into alternative structural analogues of the 4-aminoquinoline (B48711) type. wikipedia.org By systematically varying the side chain attached to the 4-position, researchers can fine-tune the properties of the final molecule. This approach is central to structure-activity relationship (SAR) studies, which are crucial for optimizing the efficacy and other pharmacological parameters of drug candidates.
The synthesis of these analogues leverages the high reactivity of the C4-chloro group. For example, the industrial preparation of chloroquine and hydroxychloroquine relies on the condensation of 4,7-dichloroquinoline with the appropriate alkylamino side chains. wikipedia.orgchemicalbook.com This foundational reaction has been adapted to create a multitude of new quinoline derivatives for various therapeutic applications. researchgate.net The compound's utility extends to the synthesis of hybrid molecules, where the 4,7-dichloroquinoline core is combined with other pharmacophores, such as triazines, to create novel antimicrobial agents. guidechem.com
Applications in the Development of Chemical Ligands and Sensors
The quinoline scaffold is widely used in the development of chemical ligands and fluorescent sensors due to its coordination capabilities with metal ions and its favorable photophysical properties. nih.govnih.gov 4,7-Dichloroquinoline serves as a valuable starting material in the synthesis of these specialized molecules. Its structure can be modified to create compounds that exhibit changes in fluorescence or color upon binding to specific analytes, making them useful as chemosensors. asianpubs.org
Quinoline derivatives are known to bind with various metal ions to form complexes, which can alter their fluorescence properties. nih.gov This characteristic is exploited in the design of fluorescent sensors. By introducing specific functional groups onto the 4,7-dichloroquinoline core, chemists can create ligands with high selectivity and sensitivity for particular metal ions, such as Fe³⁺ or Al³⁺. nih.govrsc.org
For example, 4,7-dichloroquinoline itself can act as a ligand in coordination chemistry. It has been shown to bind with metals like copper(II) and silver(I) to form dimeric or complex structures. proquest.comresearchgate.netresearchgate.net In one study, it formed a binuclear copper(II) complex, [Cu(4,7-dichloroquinoline)₂Br₂]₂, where it coordinates directly to the metal center. proquest.comresearchgate.net It has also been used in the synthesis of silver(I) complexes, which were investigated for their biological properties. researchgate.net These studies demonstrate that 4,7-dichloroquinoline can be directly incorporated as a ligand or serve as a foundational scaffold for more complex, multi-target ligands and sensors. researchgate.net
Table 2: Metal Complexes and Sensors Derived from Quinoline Scaffolds
| Scaffold/Precursor | Target Analyte/Metal | Application | Detection Principle |
|---|---|---|---|
| 4,7-Dichloroquinoline | Copper(II) | Coordination Complex | Direct Ligand Binding |
| 4,7-Dichloroquinoline | Silver(I) | Coordination Complex | Direct Ligand Binding |
| Quinoline Derivatives | Fe³⁺ | Fluorescent Sensor | Fluorescence Quenching/Enhancement |
| Quinoline Derivatives | Al³⁺ | Fluorescent Sensor | Fluorescence Enhancement |
| Quinoline Derivatives | Hypochlorous acid (HOCl) | Fluorescent Probe | Fluorescence Turn-On |
Future Directions and Emerging Research Avenues in 4,7 Dichloroquinoline Chemistry
Innovations in Green and Sustainable Synthetic Routes for Dichloroquinolines
The chemical industry is increasingly adopting greener practices to mitigate its environmental impact. chemistryjournals.net This shift is driven by the principles of green chemistry, which advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.netsphinxsai.com In the context of dichloroquinoline synthesis, research is focusing on developing more environmentally benign and efficient methods.
Key strategies in the development of green synthetic routes include:
Waste Prevention : Designing syntheses to minimize waste is a primary goal. dcatvci.org
Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. dcatvci.org
Use of Safer Solvents : Replacing traditional volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net
Energy Efficiency : Employing methods like microwave-assisted synthesis, which can reduce reaction times and energy consumption. chemistryjournals.net
Renewable Feedstocks : Exploring the use of raw materials derived from renewable sources. chemistryjournals.net
The application of nanocatalysts is also a promising avenue, offering an alternative for the efficient and environmentally friendly synthesis of quinoline (B57606) derivatives. nih.gov These innovations are not only beneficial for the environment but can also offer economic advantages through more efficient and safer production processes. chemistryjournals.net
Table 1: Principles of Green Chemistry in Dichloroquinoline Synthesis
| Principle | Application in Synthesis | Potential Benefit |
|---|---|---|
| Waste Prevention | Optimizing reaction conditions to reduce byproduct formation. | Reduced environmental impact and disposal costs. |
| Atom Economy | Designing synthetic pathways where most atoms from the reactants are incorporated into the desired product. | Increased efficiency and less waste. |
| Safer Solvents & Auxiliaries | Replacing hazardous solvents with water or other benign alternatives. chemistryjournals.net | Improved safety and reduced pollution. |
| Energy Efficiency | Utilizing microwave-assisted reactions to shorten synthesis times. researchgate.net | Lower energy consumption and operational costs. |
| Catalysis | Using highly selective catalysts, including nanocatalysts, to improve reaction efficiency. nih.gov | Higher yields, fewer side products, and milder reaction conditions. |
Integration of Advanced Computational Methodologies and Machine Learning for Synthetic Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling more accurate predictions and streamlined planning. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes, significantly accelerating the design of new synthetic routes. researchgate.netbeilstein-journals.org
For the synthesis of 4,7-dichloroquinoline (B193633) derivatives, ML algorithms can predict reaction yields by modifying multiple components simultaneously, a significant leap from traditional one-variable-at-a-time analysis. futurism.com These models can even predict yields for chemical compounds not included in their initial training data. futurism.com By leveraging ML, chemists can more efficiently identify high-yielding combinations of reactants and catalysts, reducing the time and resources spent on trial-and-error experimentation. futurism.com The integration of data-driven algorithms with chemical knowledge is redefining molecular design and synthesis planning. researchgate.net
Table 2: Computational Tools in Synthetic Design
| Methodology | Application | Advantage |
|---|---|---|
| Machine Learning (ML) | Predicting reaction outcomes and yields. futurism.com | Accelerates optimization and reduces experimental costs. |
| Computer-Aided Synthesis Planning (CASP) | Recommending possible synthetic routes for a target molecule. beilstein-journals.org | Improves efficiency in developing new synthetic pathways. |
| In Silico Modeling | Enhancing structure-activity relationship studies. nih.govresearchgate.net | Guides the design of molecules with desired properties. |
| Graph-Based ML | Identifying the most probable product of a given reaction by predicting which atoms will form a bond. stanford.edu | Reduces computational expense compared to end-to-end product prediction. |
Exploration of Novel Reactivity Patterns and Transformation Pathways of 4,7-Dichloroquinoline
4,7-Dichloroquinoline is a versatile chemical intermediate due to its reactive dichlorinated structure, which serves as a scaffold for creating more complex molecules. nbinno.com The chlorine atom at the C4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the precise introduction of various functional groups, such as amines. nbinno.commdpi.com This reactivity is fundamental to tailoring the properties of the final molecule. nbinno.com
Recent research continues to explore new transformation pathways. For example, a three-step synthesis has been developed to create novel derivatives from 4,7-dichloroquinoline, involving an N-oxidation reaction, followed by a C2-amide formation, and finally a C4 SNAr reaction. mdpi.comresearchgate.net Another approach involves treating 4,7-dichloroquinoline with sodium azide (B81097) to form an azido (B1232118) derivative, which can then undergo 1,3-dipolar cycloaddition reactions to create hybrid triazolyl-quinolines. mdpi.com These explorations into novel reactivity patterns open up new avenues for synthesizing diverse libraries of quinoline-based compounds for various applications. researchgate.netmdpi.com
Development of High-Throughput Analytical and Characterization Techniques for Halogenated Quinolines
The screening and development of new halogenated quinoline derivatives have been historically hampered by the lack of rapid and efficient analytical methods. nih.gov The emergence of high-throughput screening (HTS) techniques is addressing this challenge. HTS allows for the rapid testing of large numbers of compounds, accelerating the discovery process. nih.govmanchester.ac.uk
For halogenated arylamines, a colorimetric assay has been developed that is sensitive, rapid, and suitable for HTS platforms. nih.gov In terms of characterization, established methods like gas chromatography (GC) have been optimized for the rapid separation and quantitative analysis of various chlorinated quinolines, including 4,7-dichloroquinoline. oup.com Furthermore, advanced techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are being used for the comprehensive profiling and characterization of quinoline derivatives. mdpi.comnih.gov These advanced analytical and characterization techniques are crucial for ensuring the purity, structure, and quality of newly synthesized halogenated quinolines.
Rational Design Principles for Next-Generation Quinoline-Based Chemical Entities
Rational drug design is a key strategy for developing new therapeutic agents with improved efficacy and specificity. researchgate.netmdpi.com This approach relies on understanding the structure-activity relationships (SAR)—how a molecule's structure relates to its biological activity—to guide the design of new compounds. researchgate.netnih.gov For quinoline-based entities, rational design aims to enhance target engagement and improve pharmacokinetic profiles. nih.govmdpi.com
By making targeted structural modifications to the quinoline scaffold, researchers can significantly influence biological activity and stability. mdpi.com For instance, the introduction of different functional groups at various positions on the quinoline ring can alter properties like lipophilicity and hydrogen-bonding capacity, which in turn affects receptor affinity and metabolic processing. mdpi.com This modular approach allows for the creation of libraries of compounds that can be screened to identify candidates with optimal properties. nih.gov The ultimate goal is to translate these laboratory findings into clinically effective next-generation therapies. nih.govmdpi.com
Q & A
Q. What spectroscopic methods are used to characterize Quinoline,4,7-dichloro-, hydrochloride?
- Methodological Answer : The compound is characterized using:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Cl bonds) via absorption bands.
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR elucidate atomic connectivity and confirm substitution patterns (e.g., distinguishing 4,7-dichloro positions).
- Mass Spectrometry (MS) : Determines molecular weight (198.049 g/mol) and fragmentation patterns to validate the structure.
- UV/Visible Spectroscopy : Analyzes electronic transitions, useful for studying derivatives in biological systems .
Q. What are the standard synthesis routes for 4,7-dichloroquinoline?
- Methodological Answer : A two-step industrial synthesis involves:
Hydrolysis and Decarboxylation : 4-Hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester is hydrolyzed with 10% NaOH to yield 4-hydroxy-7-chloroquinoline-3-carboxylic acid, followed by decarboxylation to 4-hydroxy-7-chloroquinoline.
Chlorination : Treatment with phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine, producing 4,7-dichloroquinoline. Lab-scale optimization may adjust POCl₃ stoichiometry, reaction time (6–12 hours), and temperature (reflux conditions) .
Q. How should researchers handle and store 4,7-dichloroquinoline hydrochloride safely?
- Methodological Answer :
- Storage : Keep in a tightly sealed glass container, away from strong oxidizers, in a cool, ventilated area.
- Handling : Use PPE (gloves, goggles, lab coat), local exhaust ventilation, and avoid dust generation. Contaminated equipment must be decontaminated before reuse .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-purity 4,7-dichloroquinoline synthesis using POCl₃?
- Methodological Answer : Key parameters include:
- Stoichiometry : Excess POCl₃ (≥5 equivalents) ensures complete chlorination.
- Temperature : Reflux (110–120°C) accelerates reactivity but requires careful monitoring to avoid side reactions.
- Workup : Neutralization with ice-cold NaOH (pH 8) minimizes hydrolysis of the product. Purification via column chromatography (petroleum ether:EtOAc, 8:1) or recrystallization improves purity to >99% .
Q. What strategies are effective for impurity profiling in 4,7-dichloroquinoline hydrochloride?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with UV detection. Compare retention times against reference standards (e.g., USP guidelines).
- Impurity Limits : ≤0.15% for major by-products (e.g., diethyl derivatives), ≤0.5% total impurities.
- MS/MS Fragmentation : Identifies trace impurities by matching fragmentation patterns to known contaminants .
Q. How do computational methods predict the bioactivity of 4,7-dichloroquinoline derivatives?
- Methodological Answer :
- Molecular Docking : Models interactions with target proteins (e.g., serine/threonine kinases) to predict binding affinities.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time.
- Network Similarity Graphs : Compare halogen substitution effects (e.g., 4,7-dichloro vs. 5,6-dibromo) on binding energies. Studies show dichloro derivatives exhibit stronger van der Waals interactions but weaker hydrogen bonding compared to brominated analogs .
Q. Why does chlorination position (4,7 vs. 3,7) influence biological activity in quinoline derivatives?
- Methodological Answer :
- Steric and Electronic Effects : 4,7-Dichloro substitution enhances planarity, improving intercalation with DNA or enzyme active sites.
- Case Study : Mefloquine (a 4,7-substituted quinoline) shows antimalarial activity due to optimized lipophilicity and target binding, whereas 3,7-dichloro analogs may exhibit reduced efficacy .
Q. How can researchers resolve contradictions in reported solubility data for 4,7-dichloroquinoline hydrochloride?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) using nephelometry.
- Temperature Dependence : Measure solubility at 25°C vs. 37°C; discrepancies may arise from polymorphic forms.
- Validation : Cross-reference with X-ray crystallography (if crystals form) or DSC to confirm stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
